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Compound of Interest

Compound Name: Gallium citrate ga-67

Cat. No.: B1221372 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Gallium-

67 (Ga-67) citrate imaging in pediatric patients.

Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of Gallium-67 citrate for pediatric patients?

A1: The administered activity of Gallium-67 citrate in children is typically weight-based. The

usual dose is 1.5–2.6 MBq/kg (0.04–0.07 mCi/kg).[1] A minimum dose of 9–18 MBq (0.25–0.5

mCi) is often recommended.[1] For example, a common dosing regimen is 3.7-7.4MBq/kg, or

0.1 to 0.2mCi/kg.[2] It is crucial to consult with a radiologist to determine the precise dose

based on the patient's weight, the indication for the study, and the imaging equipment being

used.[3] The maximum administered activity in children should not surpass the maximum dose

for adults.[1]

Q2: When should imaging be performed after Gallium-67 administration in a pediatric patient?

A2: Imaging is typically performed at multiple time points to allow for clearance of background

activity and to assess for changes in uptake. Standard imaging times are 24, 48, and 72 hours

post-injection.[4] For suspected fever of unknown origin, whole-body imaging at 24 and/or 48

hours is common.[3] Delayed imaging, up to 5 days, can be beneficial in differentiating lesions

from normal bowel activity.[2] The specific timing should be determined in consultation with a

radiologist based on the clinical indication.[3]
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Q3: Is bowel preparation necessary for all pediatric Gallium-67 scans?

A3: Bowel preparation is often recommended to minimize interference from physiologic bowel

excretion of Gallium-67, which can be a source of false-positive results.[1] For patients with

infrequent bowel movements, laxatives may be suggested at the time of injection.[5] An enema

may also be administered 1 to 2 hours before the scan.[6] However, the necessity and intensity

of bowel preparation should be carefully considered in children, especially neonates and small

infants, as they generally have less stool activity than adults.[7] Gentle cathartics and a low-

residue diet may be sufficient.[7]

Q4: What are the common sedation options for pediatric patients undergoing a Gallium-67

scan?

A4: The need for sedation is determined on an individual basis, considering the child's age and

ability to remain still for the duration of the scan (typically 30-60 minutes).[8] Many pediatric

patients can be imaged without sedation, using distraction techniques and creating a calm

environment.[9] When sedation is required, options range from minimal sedation (anxiolysis) to

general anesthesia.[8] Commonly used oral sedative agents include chloral hydrate and

alimemazine.[8] Intravenous agents like pentobarbital, midazolam, dexmedetomidine, and

propofol are also used, often administered by a dedicated sedation team.[3][9] The choice of

sedation should be made in consultation with an anesthesiologist or a pediatric sedation

specialist.

Q5: What are the normal biodistribution patterns of Gallium-67 in children that might be

misinterpreted as pathology?

A5: Pediatric patients exhibit different Gallium-67 distribution compared to adults. It is normal to

see increased activity in the epiphyseal plates of long bones, the spleen, and the thymus.[7]

[10] Thymic uptake is particularly common in children under two years of age and can also be

seen in older children, especially after chemotherapy, reflecting thymic hyperplasia.[1]

Increased splenic uptake can be seen in the presence of sepsis.[7][10] Awareness of these

normal variations is crucial to avoid misinterpretation.[7][10]
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Issue Possible Cause(s) Recommended Action(s)

Excessive Bowel Activity
Inadequate bowel preparation.

Normal physiologic excretion.

Administer laxatives and/or

enemas as tolerated by the

child.[5][6] Perform delayed

imaging at 72 hours or later to

allow for further clearance.[2]

Consider SPECT/CT imaging

to better localize activity and

differentiate it from adjacent

structures.

Motion Artifacts

Patient movement during

image acquisition. Inadequate

sedation.

Use immobilization devices

such as swaddling for infants

or straps. Employ distraction

techniques (e.g., videos,

music). If sedation is used,

ensure the appropriate level is

achieved before starting the

scan. Some modern imaging

systems have motion

correction software that can be

applied retrospectively.[11]

"Cold" or Photopenic Defects

Sterile fluid collections (e.g.,

abscesses). Avascular

masses.

Correlate with other imaging

modalities (e.g., ultrasound,

CT) to characterize the nature

of the lesion.[10] "Cold"

defects in the context of

suspected infection can still be

clinically significant.[7][10]

Diffuse Increased Uptake

Recent chemotherapy or

radiation therapy. Saturation of

iron-binding sites due to recent

blood transfusions or

hemolysis.

Review the patient's recent

medical history. Gallium-67

uptake can be altered by these

factors, leading to a diffuse

increase in soft tissue and

bone marrow activity.[1]
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Quantitative Data Summary
Table 1: Recommended Pediatric Dosing for Gallium-67 Citrate

Parameter Value Reference

Weight-Based Dose
1.5 - 2.6 MBq/kg (0.04 - 0.07

mCi/kg)
[1]

Alternative Weight-Based

Dose

3.7 - 7.4 MBq/kg (0.1 - 0.2

mCi/kg)
[2]

Minimum Dose 9 - 18 MBq (0.25 - 0.5 mCi) [1]

Table 2: Pediatric Gallium-67 SPECT/CT Acquisition Parameters

Parameter Value Reference

SPECT Acquisition

Matrix Size 128 x 128 [3][5]

Rotation
180 degrees (for single head

detectors)
[3]

Projections/Steps 64 steps [3]

Time per Step 20 seconds [3]

Low-Dose CT Acquisition

Tube Voltage
120 - 140 kV (optimized for

patient size)

Tube Current
1 - 2.5 mA (optimized for

patient size)

Slice Thickness 1.5 - 2.5 mm
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Protocol 1: Gallium-67 Citrate Administration and
Imaging

Patient Preparation:

Ensure the patient is well-hydrated.[8]

Administer bowel preparation as prescribed (e.g., laxatives, enemas), considering the

child's age and clinical condition.[5][6]

If sedation is required, follow institutional guidelines for fasting and administration.

Radiopharmaceutical Administration:

Confirm the correct dose of Gallium-67 citrate based on the patient's weight.

Administer the dose intravenously.

Imaging Schedule:

Perform initial whole-body or spot imaging at 24 and/or 48 hours post-injection.[3]

Acquire delayed images at 72 hours or later if needed to clarify findings, particularly in the

abdomen and pelvis.[2]

Have the patient void immediately before each imaging session to reduce bladder activity.

[3]

Image Acquisition (Planar/Whole-Body):

Use a gamma camera equipped with a medium-energy collimator.[3]

Acquire anterior and posterior whole-body sweeps or multiple overlapping spot images.

For spot images, typical acquisition time is 10 minutes per image.[3] For whole-body

sweeps, a scan speed of approximately 5 cm/min can be used.[3]

Image Acquisition (SPECT/CT):
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Position the patient supine on the imaging table.

Acquire SPECT images over the region of interest using parameters outlined in Table 2.

Immediately following the SPECT acquisition, perform a low-dose CT scan for attenuation

correction and anatomical localization, using size-optimized parameters from Table 2.
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Patient Preparation

Imaging Procedure

Image Analysis & Reporting

Patient Referral for Ga-67 Scan

Calculate Dose (Weight-Based) Administer Bowel Prep (if indicated) Determine Need for Sedation

Intravenous Ga-67 Injection

Planar/SPECT Imaging at 24-48 hours

Assess Bowel Activity

Delayed Imaging (72h+)

Excessive Activity

Acquire Final Diagnostic Images

Clear

Image Processing & Reconstruction

Interpretation (Consider Pediatric Variants)

Generate Final Report

Click to download full resolution via product page

Caption: Workflow for Pediatric Gallium-67 Imaging.
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Motion Detected During Scan

Check Patient Comfort & Immobilization Adjust Imaging Protocol

Apply Distraction Techniques (e.g., video, music)

Patient Awake

Reassess Sedation Level (if applicable)

Patient Sedated

Repeat Acquisition of Affected View(s)

Apply Motion Correction Software (if available)

Consult Radiologist for Image Acceptability

Final Image Assessment

Click to download full resolution via product page

Caption: Decision tree for managing motion artifacts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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